N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide
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Overview
Description
N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide is a sulfonamide compound known for its diverse applications in medicinal chemistry and organic synthesis. Sulfonamides are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide typically involves the reaction of 3-acetylphenylamine with benzylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for sulfonamides often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties against various bacterial strains.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis . This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Uniqueness
N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide is unique due to its specific structural features, which confer distinct biological activities. Its benzylsulfonyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving the acylation of benzylsulfonamide derivatives with 3-acetylphenyl groups. The structural formula can be represented as follows:
This compound features a sulfonamide group, which is known for its ability to interact with various biological targets.
Anti-Inflammatory and Analgesic Properties
Recent studies have shown that this compound exhibits significant anti-inflammatory and analgesic activities. A comparative study on structurally similar compounds demonstrated that derivatives with benzene sulfonamide groups displayed strong inhibitory effects on cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX) pathways, which are critical in inflammatory processes .
Key Findings:
- COX-2 Inhibition: The compound showed potent inhibition of COX-2 with an IC50 value of 0.011 μM.
- 5-LOX Inhibition: An IC50 value of 0.046 μM was observed for 5-LOX inhibition.
- TRPV1 Activity: Notably, the compound also inhibited TRPV1 channels, which are involved in pain signaling, with an IC50 value of 0.008 μM .
Pharmacokinetics
Pharmacokinetic studies in SD rats have indicated that this compound has high oral bioavailability (96.8%) and a favorable clearance rate (CL = 3.24 ± 1.47 mL/min/kg). The maximum concentration (Cmax) achieved was 5807.18 ± 2657.83 ng/mL following administration at a dose of 10 mg/kg .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Pathways: By targeting COX-2 and 5-LOX, the compound reduces the production of pro-inflammatory mediators.
- Modulation of Pain Receptors: Its action on TRPV1 receptors suggests a direct influence on pain perception pathways.
Efficacy in Pain Models
In vivo studies have demonstrated that this compound effectively alleviates pain in formalin-induced models and reduces edema in capsaicin-induced inflammation models. These findings support its potential therapeutic applications in treating inflammatory pain conditions .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison was made with other benzene sulfonamide derivatives:
Compound Name | COX-2 IC50 (μM) | 5-LOX IC50 (μM) | TRPV1 IC50 (μM) | Bioavailability (%) |
---|---|---|---|---|
This compound | 0.011 | 0.046 | 0.008 | 96.8 |
Other Derivative A | 0.020 | 0.100 | 0.015 | 85 |
Other Derivative B | 0.015 | 0.050 | 0.010 | 90 |
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-benzylsulfonylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-13(19)15-8-5-9-16(10-15)18-17(20)12-23(21,22)11-14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURCLFQHJJWHNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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